molecular formula C15H9F3N4O2 B2527024 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400079-25-6

3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2527024
CAS No.: 400079-25-6
M. Wt: 334.258
InChI Key: NVYUPMXHRKXICJ-UHFFFAOYSA-N
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Description

“3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their broad-spectrum pharmaceutical activity .


Synthesis Analysis

The synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This approach is convenient for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles are multi-component reactions . These reactions feature a broad substrate scope, high efficiency, and scalability .

Scientific Research Applications

Biological Significance and Applications Triazole derivatives are known for their wide range of biological activities. They have been studied extensively for their potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The presence of the triazole ring is crucial for their pharmacological activities, making them key targets in drug discovery and development efforts. Such compounds have shown promise in the treatment of neglected diseases, highlighting their importance in addressing global health challenges (Ferreira et al., 2013).

Chemical Modifications and Drug Design The strategic placement of the trifluoromethyl group in triazole derivatives has been explored to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. This modification has been linked to improvements in the potency and drug-likeness of antitubercular activity, showcasing the role of the trifluoromethyl group in enhancing the efficacy of drug candidates (Thomas).

Synthesis and Chemical Properties The synthesis of 1,2,3-triazoles, including derivatives like "3-(Trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate," involves click chemistry approaches, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method has facilitated the development of triazole compounds with significant yields and selectivity, making it a cornerstone in the synthesis of triazole-based drug molecules. The chemical stability and versatility of triazole rings, combined with the electronic effects of the trifluoromethyl group, contribute to the unique properties and potential applications of these compounds in drug design and development (Kaushik et al., 2019).

Future Directions

The future directions for the study of 3-trifluoromethyl-1,2,4-triazoles include toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The broad-spectrum pharmaceutical activity of these compounds offers opportunities for further study .

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The trifluoromethyl group enhances the compound’s ability to form stable interactions with proteins, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl and triazole groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic effects.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYUPMXHRKXICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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